2-Methyl-5-(trifluoromethyl)isoindoline

Description

Systematic IUPAC Nomenclature and CAS Registry

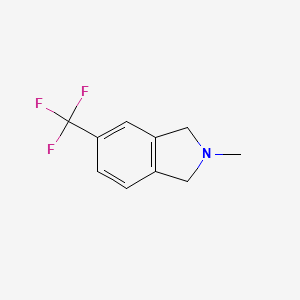

The IUPAC name 2-methyl-5-(trifluoromethyl)isoindoline is derived from the parent hydrocarbon isoindoline , a bicyclic system consisting of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The numbering of the isoindoline system begins at the nitrogen atom (position 1), proceeds clockwise around the saturated ring, and continues into the aromatic ring.

- The methyl group (-CH₃) is attached to position 2 of the isoindoline framework.

- The trifluoromethyl group (-CF₃) is located at position 5 on the aromatic benzene ring.

This nomenclature aligns with IUPAC Rule A-21.3 for numbering fused polycyclic systems and substituent prioritization based on atomic numbering. The CAS Registry Number for this compound is not explicitly listed in the analyzed sources, though structurally similar analogs, such as 5-(trifluoromethyl)isoindoline-1,3-dione (CAS 1997-41-7), follow analogous naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of This compound is C₁₀H₁₀F₃N , calculated as follows:

| Component | Contribution to Formula |

|---|---|

| Isoindoline core | C₈H₉N |

| Methyl group | +1 C, +2 H |

| Trifluoromethyl | +1 C, +3 F |

The molecular weight is 201.19 g/mol , computed using standard atomic masses:

- Carbon (12.01 g/mol × 10) = 120.10

- Hydrogen (1.01 g/mol × 10) = 10.10

- Fluorine (19.00 g/mol × 3) = 57.00

- Nitrogen (14.01 g/mol × 1) = 14.01

This aligns with related compounds, such as 6-chloro-2-methyl-5-(trifluoromethyl)isoindolin-1-one (C₁₀H₇ClF₃NO, MW 249.62 g/mol), where substituents alter the formula predictably.

Properties

CAS No. |

205370-11-2 |

|---|---|

Molecular Formula |

C10H10F3N |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-dihydroisoindole |

InChI |

InChI=1S/C10H10F3N/c1-14-5-7-2-3-9(10(11,12)13)4-8(7)6-14/h2-4H,5-6H2,1H3 |

InChI Key |

WDQJJZZNOVSOLW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Intramolecular Friedel-Crafts Acylation Route

A prominent method for preparing trifluoromethyl-substituted isoindoline derivatives involves intramolecular Friedel-Crafts acylation of trifluoromethyl-substituted phenylpropionic acid derivatives.

Process Summary:

- Starting Material: m-Trifluoromethyl benzaldehyde (industrial availability).

- Step 1: Knoevenagel condensation with malonic acid catalyzed by pyridine or piperidine at reflux (~100 °C) to form m-trifluoromethyl cinnamic acid.

- Step 2: Catalytic hydrogenation of the cinnamic acid to m-trifluoromethyl phenylpropionic acid using palladium on carbon or palladium hydroxide/carbon catalysts in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran at room temperature under 40 psi hydrogen pressure.

- Step 3: Intramolecular Friedel-Crafts acylation using trifluoromethanesulfonic acid as the cyclization agent at temperatures ranging from -20 °C to 90 °C to form the 5-trifluoromethyl-1-indanone intermediate.

- Step 4: Subsequent reduction and functional group modifications yield the isoindoline structure with the methyl substituent.

- Uses industrially available raw materials.

- Avoids expensive noble metal catalysts in early steps.

- Reaction conditions are relatively mild and scalable.

- Provides a relatively short synthetic route compared to other methods.

| Step | Conditions | Catalyst/Agent | Yield (%) |

|---|---|---|---|

| Knoevenagel condensation | 100 °C reflux, pyridine catalyst | Malonic acid, pyridine/piperidine | High (not specified) |

| Hydrogenation | Room temp, 40 psi H2 | Pd/C or Pd(OH)2/C | High (not specified) |

| Friedel-Crafts acylation | -20 °C to 90 °C, overnight stirring | Trifluoromethanesulfonic acid | 12–31.8% (varies with temp) |

Note: Higher temperatures during Friedel-Crafts acylation tend to lower yields (e.g., 12% at 90 °C vs. ~31.8% at 70 °C).

Alternative Routes and Their Limitations

- Sonogashira Coupling and Rhodium Catalysis: Starting from bromotrifluoromethylbenzene, alkynes are formed via Sonogashira coupling, followed by high-temperature rhodium-catalyzed cyclization. This method uses expensive noble metal catalysts and is less suitable for scale-up.

- Palladium-Catalyzed Styrene Derivative Cyclization: Using 2-chloro-5-trifluoromethyl styrene as a precursor with palladium catalysts. This route suffers from low yields and multistep synthesis of starting materials.

- Multi-step Reduction and Cyclization: Starting from 2-bromo-4-trifluoromethylbenzonitrile, involving chloro substitution, hydrolysis, decarboxylation, and cyclization. This method is lengthy (up to seven steps) with low overall yield.

These alternative methods are generally less efficient, more costly, and less amenable to large-scale production compared to the Friedel-Crafts acylation route.

Detailed Research Findings and Data

Reaction Optimization for Friedel-Crafts Acylation

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | -20 to RT | Overnight | 21.8 | Standard condition |

| 2 | -20 to -10 | Overnight | Not specified | Lower temperature, longer time |

| 3 | -20 to 70 | Overnight | 31.8 | Optimal yield observed |

| 4 | -20 to 90 | Overnight | 12 | Yield decreases at higher temp |

Catalysts and Solvents

- Hydrogenation Step: Pd/C or Pd(OH)2/C catalysts are effective; solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran.

- Cyclization Step: Trifluoromethanesulfonic acid is the preferred cyclization agent due to its strong acidity and ability to promote intramolecular acylation efficiently.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Agents | Advantages | Disadvantages |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts | Knoevenagel condensation → Hydrogenation → Cyclization | Pd/C, trifluoromethanesulfonic acid | Scalable, mild conditions, industrial raw materials | Moderate yields in cyclization step |

| Sonogashira + Rhodium catalysis | Coupling → High-temp cyclization | Rhodium catalyst | Direct formation of indanone | Expensive catalysts, harsh conditions |

| Pd-catalyzed styrene cyclization | Pd-catalyzed cyclization | Palladium catalyst | Direct cyclization | Low yield, complex starting materials |

| Multi-step reduction & cyclization | Multiple functional group transformations | Various | Access to complex derivatives | Long route, low overall yield |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

Oxidation: Isoindoline-1,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated isoindoline derivatives.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)isoindoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes.

Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- The -CF₃ group in this compound enhances lipophilicity and metabolic stability compared to methyl-substituted indolines (e.g., 2-Methylindoline) . This aligns with trends observed in fluorinated anilines, where -CF₃ improves bioavailability and target selectivity.

- Positional isomerism matters: 5-Methylindoline lacks the electronic effects of -CF₃, reducing its utility in high-value applications compared to the trifluoromethyl analog .

Physicochemical Properties :

- The hydrochloride salt 2-Methylisoindolin-5-amine dihydrochloride (CAS 18759-96-1) shows higher water solubility than neutral isoindolines, making it preferable for drug formulations .

- 2-Methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1) shares a similar substitution pattern but lacks the isoindoline ring’s bicyclic structure, which impacts conformational rigidity and binding interactions .

Market and Accessibility :

- While 2-Methylindoline is commercially available at lower costs (e.g., ¥3,900/5 mL), trifluoromethylated analogs like this compound are likely more expensive due to complex synthesis involving fluorination steps .

Research Findings and Trends

- Synthetic Challenges : Introducing -CF₃ groups into isoindoline scaffolds typically requires specialized reagents (e.g., Ruppert-Prakash reagent) or transition-metal catalysis, increasing production costs .

- Pharmaceutical Relevance : Compounds like 2-Methylisoindolin-5-amine dihydrochloride (similarity score 0.87 to the target compound) are explored for CNS disorders due to their ability to cross the blood-brain barrier .

- Market Growth : The global market for trifluoromethylated benzaldehydes (precursors to such compounds) is projected to grow at a CAGR of 5.2% (2020–2025), driven by demand in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.